molecular formula C10H12N4OS B2400455 N-(1,2,3-benzothiadiazol-5-yl)-N'-isopropylurea CAS No. 708284-30-4

N-(1,2,3-benzothiadiazol-5-yl)-N'-isopropylurea

Cat. No. B2400455
CAS RN: 708284-30-4
M. Wt: 236.29
InChI Key: AEZOWGHSOUQXEG-UHFFFAOYSA-N
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Description

The compound “3-(1,2,3-benzothiadiazol-5-yl)-1-(4-methylbenzenesulfonyl)urea” is a related compound with a molecular weight of 348.41 . Another related compound is “N-(1,2,3-Benzothiadiazol-5-yl)-2,2-dimethylhydrazinecarboxamide” with a molecular formula of C9H11N5OS and an average mass of 237.281 Da .


Molecular Structure Analysis

The molecular structure of related compounds can be found in various databases. For example, “N-(1,2,3-Benzothiadiazol-5-yl)-2,2-dimethylhydrazinecarboxamide” has a molecular formula of C9H11N5OS .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “N-(1,2,3-Benzothiadiazol-5-yl)-2,2-dimethylhydrazinecarboxamide” has a molecular formula of C9H11N5OS and an average mass of 237.281 Da .

Scientific Research Applications

Spectral and Thermodynamic Properties

  • A study by Fan (2010) conducted a theoretical calculation of N-Isopropyl-N'-(1,3-thiazol-2-yl)-1,2,3-Benzothiadiazole-7-Carboxamidine, closely related to N-(1,2,3-benzothiadiazol-5-yl)-N'-isopropylurea. The research focused on IR and Raman spectra, electron absorption spectra, and thermodynamic properties, providing insights into the molecule's stability and structure-activity relationship (Yang Fan, 2010).

Structural Studies and Potential in Cancer Research

  • Mirgaux et al. (2022) explored the structures of 5-(1H-indol-3-yl)-2,1,3-benzotriazole derivatives, including a variant of N-(1,2,3-benzothiadiazol-5-yl)-N'-isopropylurea, highlighting their potential as inhibitors in cancer research. The study used single-crystal X-ray diffraction analyses (Mirgaux et al., 2022).

Antibacterial Applications

  • Rezki's (2016) research on N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, closely related to N-(1,2,3-benzothiadiazol-5-yl)-N'-isopropylurea, demonstrated significant antibacterial activities. This study indicates potential antimicrobial applications of these compounds (N. Rezki, 2016).

Electrochemical and Optical Properties

  • Karakus et al. (2012) investigated the electrochemical and optical properties of benzotriazole and benzothiadiazole-containing copolymers, which could include derivatives of N-(1,2,3-benzothiadiazol-5-yl)-N'-isopropylurea. This study highlights potential applications in electronic devices and materials science (Karakus et al., 2012).

Organic Photovoltaic Applications

  • Putri et al. (2016) explored the effects of fluorinated benzothiadiazole-based small molecules on organic photovoltaic performance. This includes potential derivatives of N-(1,2,3-benzothiadiazol-5-yl)-N'-isopropylurea, indicating their utility in solar cell applications (Putri et al., 2016).

Synthesis and Structural Analysis in Semiconducting Polymers

  • Chen et al. (2016) conducted a study on benzo[d][1,2,3]thiadiazole, similar to N-(1,2,3-benzothiadiazol-5-yl)-N'-isopropylurea, emphasizing its use in the synthesis of organic semiconductors with applications in solar cells and transistors (Chen et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, “N-(1,2,3-Benzothiadiazol-5-yl)-N’-(3-chlorophenyl)urea”, indicates that it may be hazardous . Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

1-(1,2,3-benzothiadiazol-5-yl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6(2)11-10(15)12-7-3-4-9-8(5-7)13-14-16-9/h3-6H,1-2H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZOWGHSOUQXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC2=C(C=C1)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3-benzothiadiazol-5-yl)-N'-isopropylurea

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